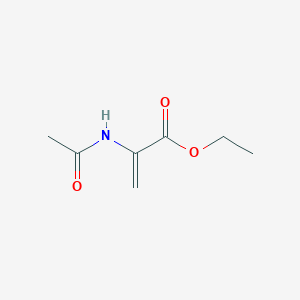

Ethyl 2-acetamidoprop-2-enoate

Description

Contextual Significance in Modern Organic Chemistry

Ethyl 2-acetamidoprop-2-enoate is a member of the dehydroamino acid family, which are non-proteinogenic amino acids characterized by a carbon-carbon double bond. researchgate.net These compounds are crucial building blocks in the synthesis of modified peptides and other biologically active molecules. researchgate.netmagtech.com.cn The incorporation of dehydroamino acids like this compound into peptides can enhance their structural rigidity and stability against enzymatic degradation, which is a significant advantage in drug design. researchgate.netmagtech.com.cn

In the broader context of organic synthesis, this compound serves as a versatile precursor for creating a variety of other molecules. vulcanchem.com Its reactivity allows for the introduction of diverse functional groups, making it a key intermediate in the construction of complex molecular architectures. researchgate.net The field of asymmetric synthesis, which focuses on creating chiral molecules with a specific three-dimensional arrangement, has particularly benefited from the use of such compounds. researchgate.netunivpancasila.ac.id The ability to control the stereochemistry during a reaction is paramount in the synthesis of pharmaceuticals, where different enantiomers (mirror-image isomers) of a molecule can have vastly different biological effects.

Overview of Structural Features and Reactivity Potential

The structure of this compound is characterized by several key features that dictate its chemical behavior. vulcanchem.com It possesses an ethyl ester group, an acetamido group, and a reactive carbon-carbon double bond, all attached to a central prop-2-enoate framework. vulcanchem.com This arrangement of functional groups creates a molecule with a rich and varied reactivity profile.

The electron-withdrawing nature of the ester and amide groups makes the double bond susceptible to a range of chemical transformations. researchgate.net One of the most important reactions is the Michael addition, where nucleophiles (electron-rich species) attack one of the carbon atoms of the double bond. vulcanchem.com This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds. vulcanchem.com The ester and amide groups themselves can also be modified through hydrolysis or other transformations, further expanding the synthetic utility of this compound. vulcanchem.com

Below is a table summarizing the key structural and reactivity characteristics:

| Feature | Description | Reactivity Implication |

| α,β-Unsaturated System | The carbon-carbon double bond is conjugated with the carbonyl group of the ester. | This activates the double bond for nucleophilic attack (e.g., Michael addition) and cycloaddition reactions. researchgate.netvulcanchem.com |

| Acetamido Group | An amide functional group attached to the α-carbon. | Influences the electronic properties of the molecule and can participate in hydrogen bonding. It can also be hydrolyzed or modified. vulcanchem.com |

| Ethyl Ester Group | An ester functional group. | Can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification. vulcanchem.com |

Historical Perspective and Early Research Contributions

The study of dehydroamino acids, the class of compounds to which this compound belongs, has a history rooted in the investigation of naturally occurring peptides and proteins. researchgate.netbiorxiv.org Early research identified these unusual amino acids as components of various natural products and as byproducts of protein aging. researchgate.netbiorxiv.org

The synthetic potential of dehydroamino acids was recognized by organic chemists who sought to develop methods for their preparation and to explore their use in constructing modified peptides. magtech.com.cn An early example of forming a dehydroalanine (B155165) residue, a related compound, was reported in studies of the enzyme chymotrypsin. researchgate.net Over time, milder and more efficient synthetic methods were developed, making these valuable building blocks more accessible for research and development. magtech.com.cnresearchgate.net The development of asymmetric synthesis techniques in the latter half of the 20th century further propelled the use of chiral dehydroamino acid derivatives in the creation of enantiomerically pure compounds. researchgate.netunivpancasila.ac.id

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamidoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTPFZSLRYHOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505394 | |

| Record name | Ethyl 2-acetamidoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23115-42-6 | |

| Record name | Ethyl 2-acetamidoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-acetamidoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Acetamidoprop 2 Enoate

Direct Synthesis Routes

Direct synthetic routes to ethyl 2-acetamidoprop-2-enoate focus on the direct formation of the characteristic enamide functionality. These methods often involve condensation reactions, the use of amino acid precursors, and strategies to control the stereochemistry of the double bond.

Condensation Reactions for Enamide Formation

One of the most common methods for synthesizing α,β-dehydroamino acid esters like this compound is the Erlenmeyer-Plöchl reaction. This classic reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a base and acetic anhydride. While traditionally used for aromatic aldehydes, modifications have allowed for its application with aliphatic carbonyl compounds.

Another significant approach involves the condensation of N-acetylglycine ethyl ester with formaldehyde (B43269). This reaction, often carried out under basic conditions, provides a straightforward route to the target compound. The choice of base and solvent system can significantly influence the reaction yield and purity of the product.

A study has demonstrated the synthesis of various N-acetyldehydroamino acid esters through the condensation of N-acetylglycine esters with aldehydes and ketones using specific catalyst systems. For instance, the reaction of ethyl N-acetylglycinate with paraformaldehyde in the presence of a base like piperidine (B6355638) can yield this compound.

| Reactants | Catalyst/Base | Product |

| N-acetylglycine, Acetic Anhydride, Aldehyde/Ketone | Sodium Acetate (B1210297) | Azlactone intermediate, then this compound |

| N-acetylglycine ethyl ester, Formaldehyde | Piperidine | This compound |

Approaches from Amino Acid Precursors

Derivatives of natural amino acids can serve as precursors for the synthesis of this compound. For example, β-hydroxy-α-amino acids, such as serine, can be converted to the target enamide through a two-step process involving N-acetylation followed by dehydration. The dehydration step is typically achieved using reagents like tosyl chloride in pyridine (B92270) or the Burgess reagent.

Cysteine derivatives have also been employed. N-acetylcysteine ethyl ester can undergo elimination of the thiol group to form the desired double bond. This elimination can be promoted by various reagents, including metal oxides or through oxidative processes followed by elimination.

| Precursor Amino Acid Derivative | Key Transformation | Reagents |

| Ethyl N-acetyl-L-serinate | Dehydration | Tosyl chloride, Pyridine |

| Ethyl N-acetyl-L-cysteinate | Desulfurization/Elimination | Metal oxides (e.g., HgO) |

Stereoselective Formation of the Enamide Moiety

While this compound itself does not possess a chiral center on the double bond, the principles of stereoselective enamide formation are crucial when synthesizing more complex dehydroamino acid derivatives. The geometry of the double bond (E/Z) can be influenced by the reaction conditions and the nature of the substituents.

For the synthesis of analogous compounds, methods like the Horner-Wadsworth-Emmons reaction of N-acyl-α-phosphonoglycine esters with aldehydes provide excellent control over the double bond geometry, typically favoring the formation of the (Z)-isomer. While formaldehyde would be used for the specific synthesis of this compound, this methodology is highly valuable for substituted analogs.

Research has also explored the use of transition metal-catalyzed cross-coupling reactions to construct the enamide moiety with high stereoselectivity, although this is more commonly applied to more complex structures.

Indirect Synthetic Strategies

Indirect routes to this compound involve the formation of the core structure through functional group interconversions or the assembly of the molecule via multi-component reactions.

Functional Group Interconversions Leading to the Enamide

The transformation of other functional groups into the enamide is a viable synthetic strategy. For instance, α-azido esters can be reduced to the corresponding amine, which is then acetylated. A subsequent elimination reaction can introduce the double bond.

Another approach involves the modification of β-keto esters. The α-position can be oximated, followed by reduction of the oxime and the ketone, and subsequent N-acetylation and dehydration to yield the target compound.

| Starting Material | Key Intermediate | Final Transformation |

| Ethyl 2-azido-3-hydroxypropanoate | Ethyl 2-amino-3-hydroxypropanoate | Acetylation and Dehydration |

| Ethyl 2,3-dioxobutanoate | Ethyl 2-(hydroxyimino)-3-oxobutanoate | Reduction, Acetylation, Dehydration |

Multi-Component Reactions for Compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are less common, related structures can be assembled in this manner.

For example, a Passerini or Ugi reaction could be envisioned to construct the backbone of the molecule, followed by subsequent chemical transformations to install the double bond. An Ugi reaction involving an isocyanide, an amine (ammonia), a carboxylic acid (acetic acid), and a suitable carbonyl component could theoretically lead to an intermediate that, upon elimination, yields the desired enamide.

| MCR Type | Potential Reactants | Post-MCR Modification |

| Ugi Reaction | Ethyl glyoxylate, Ammonia, Acetic acid, Isocyanide | Elimination of the isocyanide-derived group |

Catalytic Approaches in Synthesis

Catalysis provides a powerful platform for the synthesis of complex molecules like this compound, enabling reactions under milder conditions with higher selectivity and efficiency compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have emerged as key strategies in the formation of the enamide functionality.

Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, are instrumental in forging new bonds and facilitating challenging transformations. nih.gov Palladium and rhodium complexes, in particular, have demonstrated significant utility in the synthesis of enamides and their precursors.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a robust method for the formation of carbon-carbon bonds. organic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While direct synthesis of this compound via a Heck-type reaction from simpler precursors is a plausible strategy, much of the reported research focuses on the functionalization of pre-formed dehydroalanine (B155165) derivatives. For instance, the Suzuki coupling of N-protected bromo-α,β-dehydroalanine esters with boronic acids has been achieved using palladium acetate as a catalyst. thieme-connect.com This highlights the potential of palladium catalysis in modifying the dehydroalanine scaffold. A general dehydrogenation of saturated esters to their α,β-unsaturated counterparts using palladium(II) acetate and an oxidant offers another potential route. acs.org

Rhodium catalysts are also prominent in the synthesis and functionalization of α,β-dehydroamino acid derivatives. Rhodium-catalyzed conjugate addition of boronic acids to α,β-unsaturated esters is a well-established method for C-C bond formation. acs.org For example, the conjugate addition of potassium trifluoro(organo)borates to 2-acetamidoacrylate can be mediated by a chiral rhodium catalyst. acs.org Furthermore, rhodium-catalyzed asymmetric hydrogenation of β,β-disubstituted α-acetamidoacrylates is a key step in producing chiral amino acids, demonstrating the interaction of rhodium complexes with this class of compounds. acs.org

Below is a table summarizing representative transition metal-catalyzed reactions relevant to the synthesis and functionalization of dehydroalanine derivatives.

| Catalyst System | Substrates | Reaction Type | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Na₂CO₃ | N-protected bromo-α,β-dehydroalanine ester, Arylboronic acid | Suzuki Coupling | β-Aryl-α,β-dehydroamino ester | Good to Very Good | thieme-connect.com |

| [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | Aromatic aldehyde, Potassium trifluoro(organo)borate | Cross-Coupling | Diaryl ketone | 95 | acs.org |

| Pd(OAc)₂ / Ligand | Aryl bromide, Ethylene | Heck Coupling / Hydroxycarbonylation | 2-Aryl propionic acid | 60-85 | mdpi.comnih.gov |

| [Cp*RhCl₂]₂ | Quinone, Aryl/Alkyl boronic acid | C-C Coupling | Aryl/Alkyl quinone | up to 93 | organic-chemistry.org |

Table 1: Examples of Transition Metal-Catalyzed Reactions for Dehydroalanine Analogs

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has surfaced as a powerful, metal-free alternative for the synthesis of chiral compounds and complex molecular architectures. mdpi.combeilstein-journals.org These catalysts operate through various activation modes, including enamine and iminium ion formation, as well as hydrogen bonding interactions. mdpi.com For the synthesis of enamides and their derivatives, organocatalysis offers unique advantages in terms of stereocontrol and functional group tolerance.

The direct enantioselective catalytic transformation of dehydroalanine derivatives is an efficient route to enantioenriched unnatural α-amino acids. researchgate.net However, these substrates present challenges due to their low electrophilicity and tendency to tautomerize. researchgate.net Despite these difficulties, several organocatalytic methods have been developed. For instance, the coupling of indoles with dehydroalanine esters can be catalyzed by Brønsted acids. beilstein-journals.org This reaction proceeds via the formation of an N-acetyl ketimine intermediate, which then undergoes a Friedel-Crafts-type reaction with the indole. beilstein-journals.org

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, have also been employed. For example, a chiral bifunctional primary amine/thiourea catalyst has been used for the asymmetric α-alkylation of ketones with dehydroalanine via a conjugate addition reaction. researchgate.net This approach combines hydrogen-bond-directing activation with enamine catalysis to achieve high enantioselectivity. researchgate.net Furthermore, organocatalytic cascade reactions, often initiated by a Michael addition, have been developed for the synthesis of complex heterocyclic structures from dehydroalanine precursors. oaepublish.com

The following table provides examples of organocatalytic reactions involving dehydroalanine derivatives.

| Catalyst | Substrates | Reaction Type | Product Type | Yield (%) | Reference |

| Brønsted Acid | Indole, Dehydroalanine ester | Michael Addition / Elimination | Indolyl acrylate | Not specified | beilstein-journals.org |

| Chiral Bifunctional Primary Amine/Thiourea | Cyclic ketone, Dehydroalanine | Conjugate Addition | Functionalized unnatural α-amino acid | Good | researchgate.net |

| Trifluoroacetic Acid (TFA) | Anthranilamide, Ketoalkyne | Michael Addition / Cyclization | 2-Aryl(alkyl)-quinazolin-4(3H)-one | 45-98 | nih.gov |

| Acetic Acid | Isatoic anhydride, Aryl amine, Cyclic ketone | Three-component reaction | Spiro-fused quinazolinone | 81-97 | nih.gov |

| Tetramethylguanidine (TMG) | Ethyl 2,4-dioxopentanoate, Phenyl azide | [3+2] Cycloaddition | 1,2,3-Triazole | 77 (gram-scale) | nih.gov |

Table 2: Examples of Organocatalytic Reactions for Dehydroalanine Analogs

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Acetamidoprop 2 Enoate

Nucleophilic and Electrophilic Characteristics of the Enamide

The enamide functionality in ethyl 2-acetamidoprop-2-enoate is characterized by an electron-deficient carbon-carbon double bond. This deficiency is a result of the electron-withdrawing effects of the adjacent ester and acetamido groups. This electronic feature is the primary driver of its reactivity, rendering the β-carbon susceptible to nucleophilic attack while also allowing the π-system to engage with potent electrophiles.

The most prominent electrophilic characteristic of this compound is its role as a Michael acceptor. In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org The electron-withdrawing nature of the ester and amide groups polarizes the double bond, making the β-carbon an electrophilic center ripe for attack by a wide range of soft nucleophiles. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

The general mechanism proceeds in three stages:

Formation of the nucleophile (e.g., deprotonation of a donor).

Nucleophilic attack at the β-carbon of the enamide, forming a new sigma bond and a resonance-stabilized enolate intermediate.

Protonation of the enolate to yield the final 1,4-addition product. masterorganicchemistry.com

Common nucleophiles used in Michael additions with dehydroamino acid derivatives include amines, thiols, and stabilized carbanions. For instance, the addition of primary and secondary amines proceeds readily, providing a direct route to β-amino acid derivatives. vulcanchem.comnih.gov Similarly, thiolates are effective nucleophiles, leading to the formation of cysteine-like structures. These conjugate additions are synthetically valuable for creating complex amino acid analogs. d-nb.info

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Nitrogen Nucleophiles | Benzylamine, Piperidine (B6355638) | β-Amino Acid Derivatives |

| Sulfur Nucleophiles | Thiophenol, Cysteine | Sulfur-Containing Amino Acid Derivatives |

| Carbon Nucleophiles | Malonates, β-ketoesters | γ-Keto-α-amino Acid Derivatives |

While the double bond is electron-deficient, it can still behave as a nucleophile and react with strong electrophiles in electrophilic addition reactions. wikipedia.org In such a reaction, the π-bond of the alkene attacks an electrophilic species (E+), forming a new sigma bond and a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.org

The mechanism involves two key steps:

Attack of the alkene's π-electrons on the electrophile (e.g., H⁺ in HBr), forming a C-E bond and a carbocation intermediate. The stability of this carbocation is a crucial factor in the reaction's feasibility.

Attack of a nucleophile (e.g., Br⁻) on the carbocation to form the final product. libretexts.orglibretexts.org

Typical electrophilic additions include hydrohalogenation (with H-X), hydration (with H₂O in the presence of an acid catalyst), and halogenation (with X₂). wikipedia.orgsavemyexams.com For this compound, the presence of electron-withdrawing groups deactivates the double bond towards electrophilic attack compared to simple alkenes. However, reactions with potent electrophiles can still occur, often requiring harsh conditions. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate.

Catalytic Hydrogenation and Reduction Methodologies

The reduction of the carbon-carbon double bond in this compound is a fundamental transformation, yielding saturated amino acid esters. This process can be controlled to produce specific stereoisomers, a critical aspect in the synthesis of biologically active molecules.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds from prochiral substrates. nih.gov For dehydroamino acid esters like this compound, this reaction introduces a new stereocenter at the α-carbon, providing access to optically active α-amino acids. The success of this transformation hinges on the use of chiral catalysts, typically transition metal complexes (e.g., Rhodium, Ruthenium) coordinated to chiral phosphine (B1218219) ligands. organic-chemistry.orgacs.org

Rhodium complexes featuring chiral bisphospholane or ferrocenylphosphine-spiro phosphonamidite ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-dehydroamino acid esters. organic-chemistry.org These catalytic systems can achieve excellent enantiomeric excess (ee) values, often exceeding 99%. The choice of ligand, solvent, and reaction conditions is crucial for maximizing both conversion and stereoselectivity. For example, a Rh/Cu co-catalytic system has been developed for the asymmetric reduction of aromatic α-dehydroamino acid esters using water as the hydrogen source. acs.org

| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh-Bisphospholane | α-Dehydroamino acid derivatives | >99% | organic-chemistry.org |

| Rh-Ferrocenylphosphine-spiro phosphonamidite | α-Dehydroamino acid esters | Excellent | organic-chemistry.org |

| Rh/Cu co-catalyst | Aromatic α-dehydroamino acid esters | High | acs.org |

| DuPHOS-Rh | Dehydroamino acid moieties | High | researchgate.net |

When the substrate already contains a stereocenter, the reduction of the double bond can lead to the formation of diastereomers. Diastereoselective reduction strategies aim to control this outcome to favor the formation of a single diastereomer. This can be achieved through substrate control, where a chiral auxiliary attached to the molecule directs the approach of the hydrogen, or through catalyst control, where a chiral catalyst preferentially forms one diastereomer.

For example, the hydrogenation of β-dehydroamino esters has been achieved with high diastereoselectivity using a chiral prosthetic group to induce facial selectivity in the presence of a heterogeneous catalyst like Pt/Al₂O₃. sioc-journal.cn This approach yielded β-amino acid derivatives with good to high diastereomeric ratios. Similarly, in the synthesis of complex natural products, the stereoselective hydrogenation of a dehydroamino acid moiety within a larger molecule is a key step, often controlled by sophisticated chiral rhodium catalysts to set the desired stereochemistry at multiple centers. researchgate.net The diastereoselectivity of such reductions can be sensitive to reaction conditions, including the choice of solvent. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its electron-deficient double bond, is an excellent dienophile for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. vulcanchem.comsigmaaldrich.com

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The reaction is highly stereospecific and is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). This compound's structure makes it well-suited to react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, which can be further elaborated into complex cyclic amino acids. vulcanchem.com

Besides [4+2] cycloadditions, enamides can potentially participate in other types of cycloadditions, such as [2+2] and [2+2+2] cycloadditions, under thermal or photochemical conditions or with metal catalysis. rsc.orglibretexts.orgmdpi.com These reactions provide access to four-membered (cyclobutane) or other complex cyclic systems, respectively, further expanding the synthetic utility of this versatile building block.

[2+1] Cycloadditions to Form Cyclopropanes and Cyclopropenes

The synthesis of cyclopropane (B1198618) rings is a significant area of organic chemistry, as this strained three-membered ring is a key feature in numerous natural products and pharmaceuticals. marquette.edu this compound can serve as a Michael acceptor in reactions that lead to cyclopropane structures. One common method involves the reaction with ylides, such as those derived from sulfur or phosphorus.

For instance, the reaction of an α,β-unsaturated ester like this compound with a sulfur ylide, such as dimethylsulfoxonium methylide, can proceed via a Michael-initiated ring-closure mechanism to furnish a substituted cyclopropane. The diastereoselectivity of such reactions can often be influenced by reaction conditions like temperature. marquette.edu

Enzyme-catalyzed cyclopropanation represents another avenue for these transformations. While direct examples with this compound are not prevalent, analogous reactions using enzymes like modified cytochrome P450 for the cyclopropanation of styrenes with diazoacetates highlight the potential for biocatalytic approaches. nih.gov These enzymatic methods can offer high stereoselectivity. nih.gov

General methods for cyclopropane synthesis that could be applicable include the Simmons-Smith reaction, which typically involves an alkene reacting with diiodomethane (B129776) and a zinc-copper couple. marquette.edu However, the electron-deficient nature of this compound might influence the feasibility and outcome of this specific reaction.

[4+2] and [3+2] Cycloadditions (e.g., Diels-Alder type reactions)

The electron-deficient double bond in this compound makes it a competent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. vulcanchem.comlibretexts.org This reaction involves the concerted or stepwise interaction with a conjugated diene to form a six-membered ring. iitk.ac.in The reactivity in these cycloadditions is enhanced by the presence of the electron-withdrawing ester and acetamido groups. libretexts.org

Diels-Alder Reactions:

In a typical Diels-Alder reaction, this compound would react with a diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to yield a cyclohexene derivative. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org The presence of Lewis acid catalysts can facilitate these reactions, which often proceed via a concerted mechanism. iitk.ac.in One-pot procedures have been developed for related systems where an alcohol is first oxidized to the α,β-unsaturated enoate, which then undergoes a Diels-Alder reaction in the presence of a diene. dtu.dk

Table 1: Examples of Diels-Alder Reactions with Related Dienophiles

| Diene | Dienophile | Product Type | Reference |

| 1,3-Butadiene | Methyl cis-2-butenoate | cis-Substituted cyclohexene | libretexts.org |

| 1,3-Butadiene | Methyl trans-2-butenoate | trans-Substituted cyclohexene | libretexts.org |

| Cyclopentadiene | Maleic anhydride | Bicyclic endo adduct | libretexts.org |

| Various 1,3-dienes | Methyl 2-oxobut-3-enoate | Functionalized cyclohexenes | dtu.dk |

[3+2] Cycloadditions:

This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is the reaction with nitrile N-oxides to form substituted 4,5-dihydroisoxazoles (isoxazolines). mdpi.com These reactions are a cornerstone for constructing five-membered heterocyclic rings. mdpi.com

The regioselectivity of these cycloadditions is governed by both steric and electronic factors. mdpi.com In reactions involving acridine-substituted propenoates, which are structurally related to this compound, the polarization of the C=C double bond dictates the preferred regioisomer. mdpi.com The reaction of nitrile oxides with the polarized alkene leads to the formation of specific regioisomeric isoxazolines, and the subsequent hydrolysis of the ester group can lead to the corresponding carboxylic acids. mdpi.com

Derivatization and Functionalization Reactions

The functional groups present in this compound allow for a variety of chemical transformations.

Transformations of the Ester Group

The ethyl ester group is amenable to several common transformations:

Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, will hydrolyze the ester to the corresponding carboxylic acid, 2-acetamidoprop-2-enoic acid. vulcanchem.com

Transesterification: In the presence of an alcohol and a suitable acid or base catalyst, the ethyl group can be exchanged for another alkyl group.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. However, this would likely also reduce the amide group.

Aminolysis: Reaction with amines can convert the ester into an amide, although this may require forcing conditions and could compete with Michael addition to the alkene.

Modification of the Acetamido Nitrogen

The acetamido group also offers possibilities for modification:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although this typically requires harsher conditions than ester hydrolysis, to yield an amino group.

Reduction: The amide can be reduced to an amine. vulcanchem.com

N-Alkylation/N-Acylation: The nitrogen atom can potentially be alkylated or acylated, though the nucleophilicity of the nitrogen is reduced due to the adjacent electron-withdrawing acetyl and vinyl groups.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond is the most reactive site for addition reactions.

Nucleophilic Addition (Michael Addition): As an α,β-unsaturated system, this compound is an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles. For example, it reacts with amines or thiols, where the nucleophile adds to the β-carbon of the double bond. vulcanchem.com The catalytic conjugate addition of Grignard reagents to the related methyl 2-acetamidoacrylate can produce α-amino esters. chemicalbook.com

Electrophilic Addition: The electron-deficient nature of the double bond makes it less reactive towards typical electrophiles compared to electron-rich alkenes. However, reactions such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl) can occur. The regioselectivity of hydrohalogenation would be influenced by the electronic effects of the substituents. The general mechanism for electrophilic addition involves the initial attack of the electrophile on the pi bond to form a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. Asymmetric hydrogenation using chiral phosphine transition metal catalysts is a key step in the synthesis of important molecules like zolmitriptan (B1197) from related propenoic acid esters. google.com

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Alkene | [2+1] Cycloaddition | Sulfur ylides | Cyclopropane derivative |

| Alkene | [4+2] Cycloaddition | Dienes (e.g., 1,3-butadiene) | Cyclohexene derivative |

| Alkene | [3+2] Cycloaddition | Nitrile N-oxides | Dihydroisoxazole derivative |

| Alkene | Michael Addition | Amines, Thiols | β-substituted propanoate |

| Alkene | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Ethyl 2-acetamidopropanoate |

| Ester | Hydrolysis | Aqueous base (e.g., NaOH) | 2-Acetamidoprop-2-enoic acid |

| Acetamido | Hydrolysis | Strong acid or base | 2-Aminoprop-2-enoate derivative |

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in ethyl 2-acetamidoprop-2-enoate allows for its elaboration into a variety of intricate molecular architectures. Its utility as a foundational element in the synthesis of biologically relevant compounds is a testament to its versatility.

Synthesis of Unnatural Alpha-Amino Acids

Unnatural alpha-amino acids are crucial components in the development of novel therapeutics and probes for chemical biology. This compound serves as a readily available prochiral precursor for the synthesis of a diverse range of these non-proteinogenic amino acids. researchgate.netnih.gov The double bond can undergo various transformations, including asymmetric hydrogenation, to introduce a chiral center with high enantiomeric excess. This approach provides access to alpha-amino acids with tailored side chains that are not found in nature.

The general synthetic strategy involves the enantioselective reduction of the carbon-carbon double bond, followed by hydrolysis of the ester and deprotection of the amino group. The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol.

Precursor for Peptide Mimetics and Bio-Inspired Structures

Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The incorporation of unnatural amino acids derived from this compound into peptide sequences can induce specific secondary structures and enhance resistance to enzymatic degradation. While direct use of the compound as a precursor for complex bio-inspired structures is not extensively documented, its role in providing the foundational chiral building blocks for such molecules is implied through the synthesis of unnatural amino acids.

Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. mdpi.comnih.govopenmedicinalchemistryjournal.comclockss.orgnih.gov this compound can be utilized as a versatile starting material for the construction of various heterocyclic systems. The double bond and the acetamido group can participate in a range of cyclization reactions. For instance, it can undergo Michael additions with various nucleophiles, followed by intramolecular cyclization to afford substituted piperidines, pyrrolidines, and other nitrogenous ring systems. The specific reaction pathways and resulting heterocyclic structures are dependent on the reaction partners and conditions employed.

Contribution to Asymmetric Synthesis and Chiral Induction

The prochiral nature of this compound makes it an excellent substrate for studying and developing new methods in asymmetric synthesis. The generation of a new stereocenter through reactions at the double bond allows for the investigation of chiral catalysts and the principles of chiral induction. lookchem.com

Substrate in Chiral Catalysis for Enantioselective Transformations

This compound is a canonical substrate for enantioselective hydrogenation, a cornerstone of asymmetric catalysis. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been extensively studied for the reduction of this and similar dehydroamino acid derivatives. The catalyst's chiral environment dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer of the corresponding N-acetyl-alanine ethyl ester.

Below is a table summarizing representative results for the asymmetric hydrogenation of this compound and related substrates, showcasing the effectiveness of various chiral catalysts.

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee %) |

| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 95 |

| [Rh(COD)₂]BF₄ | (S,S)-Chiraphos | This compound | EtOH | 1 | 25 | 99 |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | MeOH | 4 | 25 | 96 |

This table presents illustrative data from the broader field of asymmetric hydrogenation of dehydroamino acid esters to demonstrate the principle, as specific data for this compound can be part of proprietary industrial research.

Diastereoselective Control in Reaction Pathways

Beyond enantioselective additions, this compound can participate in reactions that generate multiple stereocenters, where diastereoselective control is paramount. For instance, in Michael addition reactions with chiral nucleophiles or in the presence of chiral catalysts, the approach of the nucleophile to the double bond can be controlled to favor the formation of one diastereomer over others.

The stereochemical outcome of such reactions is influenced by a combination of steric and electronic factors of the substrate, the nucleophile, and the catalyst. The development of methodologies that provide high diastereoselectivity in reactions involving dehydroamino acid derivatives is an active area of research, as it allows for the construction of complex molecules with multiple, well-defined stereocenters.

Strategic Utility in Total Synthesis Approaches

This compound, a dehydroalanine (B155165) derivative, serves as a versatile and strategic building block in the total synthesis of complex natural products and in the development of sophisticated synthetic methodologies. Its intrinsic chemical reactivity, stemming from the electrophilic nature of the α,β-unsaturated system and the presence of multiple functional groups, allows for its incorporation into intricate molecular architectures through a variety of chemical transformations. This section explores the strategic application of this compound and its structural class in the realm of total synthesis, with a focus on its role in the synthesis of natural products and the design of efficient synthetic pathways.

Application in Natural Product Synthesis

The dehydroamino acid scaffold, of which this compound is a prime example, is a recurring motif in a diverse array of natural products, particularly in peptides with significant biological activity. Its presence can impart unique conformational constraints and metabolic stability to these molecules. Consequently, the use of dehydroalanine derivatives as synthons is a critical strategy in the laboratory synthesis of these natural products.

Dehydroalanine-containing peptides are known to be precursors in the biosynthesis of lantibiotics, a class of polycyclic antibacterial peptides. In a laboratory setting, the incorporation of the this compound moiety can be a key step in the total synthesis of such molecules. The double bond serves as a handle for further functionalization, including the stereoselective introduction of various substituents or the formation of cyclic structures, which are characteristic of many complex natural products.

One of the key reactions leveraging the α,β-unsaturated system is the Michael addition. This allows for the conjugate addition of a wide range of nucleophiles, including thiols (for the synthesis of lanthionine (B1674491) bridges found in lantibiotics), amines, and carbon nucleophiles. This strategic bond formation is fundamental to the construction of the complex frameworks of many natural products. For instance, the synthesis of the core of a natural product might involve the conjugate addition of a cysteine residue from another part of the molecule to the dehydroalanine unit, forming a crucial thioether linkage.

Below is a table summarizing the strategic applications of dehydroalanine derivatives, such as this compound, in the synthesis of various classes of natural products.

| Class of Natural Product | Synthetic Strategy Involving Dehydroalanine Moiety | Key Transformation |

| Lantibiotics | Introduction of thioether cross-links. | Intramolecular Michael addition of cysteine residues. |

| Microcystins | Formation of unique amino acid residues. | Conjugate addition of various nucleophiles. |

| Modified Peptides | Introduction of conformational rigidity and metabolic stability. | Incorporation as a stable building block. |

| Alkaloids | Construction of heterocyclic ring systems. | Cyclization reactions involving the double bond. |

The application of this compound and its congeners in total synthesis is a testament to the importance of dehydroamino acids as versatile intermediates. The ability to mimic biosynthetic pathways or to devise entirely novel synthetic routes highlights the strategic value of this class of compounds.

Design of Convergent and Divergent Synthetic Pathways

The chemical versatility of this compound makes it an excellent linchpin for the design of both convergent and divergent synthetic strategies. These approaches are hallmarks of efficient and flexible total synthesis, allowing for the rapid assembly of complex molecules and the generation of molecular diversity.

Convergent Synthesis:

The reactivity of the ester and amide functionalities, in addition to the double bond, provides multiple handles for orthogonal coupling strategies. A synthetic route could involve the initial elaboration of a complex side chain via a reaction at the double bond, followed by peptide coupling utilizing the ester group after its hydrolysis to the corresponding carboxylic acid.

Divergent Synthesis:

A divergent synthesis strategy utilizes a common intermediate to generate a library of structurally related compounds. The multiple reactive sites of this compound make it an ideal starting point for such an approach. From this single precursor, a variety of transformations can be employed to create a diverse set of molecules.

For example, a common intermediate prepared from this compound can be subjected to a range of different reaction conditions to yield a library of analogs. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships (SAR). The following table illustrates how different reaction pathways can lead to diverse molecular scaffolds from a dehydroalanine core.

| Reaction Type | Reagent/Condition | Resulting Structural Motif |

| Michael Addition | Thiols, Amines, Enolates | β-Substituted amino acids |

| Hydrogenation | H₂, Pd/C | Alanine derivatives |

| Cycloaddition | Dienes (Diels-Alder) | Cyclic amino acid derivatives |

| Cross-Coupling | Aryl boronic acids (Suzuki coupling) | Phenylalanine analogs |

This divergent utility allows for the efficient generation of novel amino acid derivatives and peptide analogs that can be screened for biological activity. The ability to systematically modify the structure around the dehydroalanine core provides a powerful tool for the development of new therapeutic agents and chemical probes.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Currently, there are no specific studies in the scientific literature that detail the conformational analysis or molecular dynamics simulations of Ethyl 2-acetamidoprop-2-enoate. Such studies would be invaluable for understanding the molecule's flexibility, preferred three-dimensional structures, and its behavior in different solvent environments.

Future research in this area could involve:

Systematic conformational searches to identify low-energy conformers.

Molecular dynamics simulations to explore the dynamic behavior of the molecule over time, including torsional angle distributions and intramolecular hydrogen bonding patterns.

Data from these simulations would provide a foundational understanding of the molecule's structural preferences, which is crucial for interpreting its reactivity and interactions with other molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Detailed quantum chemical calculations to elucidate the reaction mechanisms involving this compound are not present in the current body of scientific literature. These calculations are essential for predicting reaction pathways, identifying transition states, and understanding the energetic feasibility of various chemical transformations.

Transition State Characterization and Energy Profiling

Without specific research, the characterization of transition states and the corresponding energy profiles for reactions involving this compound remain undetermined. Future computational work could focus on:

Locating and characterizing the transition state structures for key reactions, such as hydrolysis, polymerization, or reactions at the double bond.

Calculating the activation energies and reaction enthalpies to construct detailed potential energy surfaces.

An example of a hypothetical data table that could be generated from such a study is presented below:

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | C=C bond length: 1.34 Å |

| Transition State | [Value] | Forming/breaking bond lengths |

| Intermediates | [Value] | Characterized structure |

| Products | [Value] | Final product geometry |

Analysis of Intermediates and Reaction Pathways

The identification and analysis of reaction intermediates and the elucidation of preferred reaction pathways for this compound through computational methods have not been reported. Investigating these aspects would provide critical insights into the step-by-step processes of its chemical reactions.

Electronic Structure Analysis and Reactivity Prediction

A detailed analysis of the electronic structure and the application of reactivity prediction models to this compound are also areas lacking in published research. These studies are fundamental to understanding the molecule's chemical reactivity and predicting its behavior in various chemical environments.

Frontier Molecular Orbital Theory (FMO) Applications

There are no specific applications of Frontier Molecular Orbital (FMO) theory to this compound found in the literature. FMO theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

A future computational study could generate the following data:

| Molecular Orbital | Energy (eV) | Electron Density Distribution |

| HOMO | [Value] | Localized on specific atoms/bonds |

| LUMO | [Value] | Localized on specific atoms/bonds |

| HOMO-LUMO Gap | [Value] | Indicator of chemical reactivity |

This information would be crucial for predicting whether the molecule would act as an electrophile or a nucleophile and at which atomic sites reactions are most likely to occur.

Electrostatic Potential Mapping and Reactivity Descriptors

Similarly, studies on the electrostatic potential (ESP) map and the calculation of reactivity descriptors for this compound are absent from the scientific literature. An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity descriptors derived from conceptual density functional theory (DFT), such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. The table below illustrates the kind of data that could be generated.

| Reactivity Descriptor | Calculated Value | Interpretation |

| Chemical Potential (μ) | [Value] | Tendency to exchange electrons |

| Chemical Hardness (η) | [Value] | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | [Value] | Propensity to accept electrons |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

In-situ Spectroscopic Monitoring of Transformations

In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it occurs, providing valuable kinetic and mechanistic data without the need to isolate intermediates. Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose, as it can track changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. nih.govspectroscopyonline.com

In the context of Ethyl 2-acetamidoprop-2-enoate, in-situ FTIR would be invaluable for monitoring reactions such as its polymerization. The polymerization process involves the opening of the C=C double bond. researchgate.net This can be observed in real-time by the disappearance of the vibrational band corresponding to the C=C stretch and the appearance of new bands associated with the resulting polymer backbone. researchgate.net

For instance, during the polymerization of a similar acrylic ester, researchers were able to track the reaction yield over time by monitoring the decrease in the intensity of the acrylic C=C bond absorption. researchgate.net A similar approach for this compound would involve monitoring the key vibrational bands as shown in the table below.

Interactive Table: Key IR Bands for Monitoring Transformations of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Change During Polymerization |

|---|---|---|

| Amide C=O | ~1650 vulcanchem.com | Minimal change |

| Ester C=O | ~1720 vulcanchem.com | Minimal change |

| C=C (vinyl) | ~1620-1680 | Decrease in intensity |

| C-C (polymer backbone) | ~1100-1200 | Increase in intensity |

By continuously recording the FTIR spectrum, a kinetic profile of the reaction can be constructed, providing insights into the reaction mechanism and allowing for the optimization of reaction conditions. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Dynamic Processes

While standard one-dimensional (1D) ¹H and ¹³C NMR are essential for confirming the basic connectivity of this compound, advanced two-dimensional (2D) NMR techniques are required to probe its three-dimensional structure and dynamic behavior. researchgate.net

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. researchgate.net These experiments detect through-space interactions between protons that are in close proximity, allowing for the assignment of relative stereochemistry. For this compound, NOESY or ROESY could be used to establish the spatial relationship between the substituents around the C=C double bond and to determine the preferred conformation of the acetamido and ethyl ester groups.

In cases of complex structural isomers, Density Functional Theory (DFT) calculations of NMR chemical shifts can be used in conjunction with experimental data to assign the correct structure with a high degree of confidence. researchgate.net

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.3 vulcanchem.com | Triplet |

| Ethyl OCH₂ | ~4.2 vulcanchem.com | Quartet |

| Vinyl proton | ~5.8–6.2 vulcanchem.com | Singlet |

| Acetamide NH | ~8.0 (broad) vulcanchem.com | Singlet |

| Acetamide CH₃ | ~2.1 | Singlet |

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes, such as restricted rotation around the amide C-N bond. By acquiring NMR spectra at different temperatures, it is possible to determine the energy barrier for such dynamic processes.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds demonstrates the power of this technique.

For example, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined to be in the triclinic space group P1. researchgate.net The analysis revealed the presence of two independent molecules in the asymmetric unit and detailed the hydrogen bonding interactions that stabilize the crystal packing. researchgate.net Similarly, the structure of 2-Amino-3-ethyl carboxamido-4-metyl-5-carboxy ethyl thiophene (B33073) was solved in the monoclinic space group P2₁/c, with its stability attributed to a network of intra- and intermolecular hydrogen bonds. scirp.org

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the following key parameters:

Interactive Table: Example Crystallographic Data from a Related Thiophene Derivative scirp.org

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.1344(3) |

| b (Å) | 13.7392(4) |

| c (Å) | 11.4704(4) |

| β (°) | 100.769(2) |

| Volume (ų) | 1259.36(7) |

| Z | 4 |

This data would allow for a complete understanding of its solid-state conformation and the intermolecular forces, such as hydrogen bonding involving the amide group, that govern its crystal packing.

Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for monitoring reactions and characterizing complex mixtures. nih.govresearchgate.net

For this compound, LC-MS would be instrumental in monitoring the progress of its synthesis, allowing for the detection of the starting materials, the desired product, and any byproducts. researchgate.net In a study of a related compound, methyl 2-acetamidoacrylate, the sodium adduct was identified by its mass spectrum peak at m/z 165. open.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. mdpi.com For instance, in the analysis of complex reaction mixtures containing derivatives of this compound, LC-MS/MS could be used to identify and quantify isomers by their unique fragmentation patterns. nih.gov Chemical derivatization can also be employed to enhance the sensitivity of detection in LC-MS/MS analyses. ddtjournal.com

Interactive Table: Potential Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method of Observation |

|---|---|---|

| [M+H]⁺ | 158.076 | ESI-MS |

| [M+Na]⁺ | 180.058 | ESI-MS |

| Fragment ions | Varies | MS/MS |

By developing an LC-MS/MS method in multiple reaction monitoring (MRM) mode, trace levels of this compound and its transformation products could be quantified even in complex matrices. mdpi.commdpi.com

Emerging Research Directions and Future Perspectives for Ethyl 2 Acetamidoprop 2 Enoate

The utility of ethyl 2-acetamidoprop-2-enoate as a versatile building block in organic synthesis is continuously expanding. Current research is focused on unlocking its full potential through innovative catalytic methods, advanced manufacturing platforms, and the exploration of novel derivatives. These efforts are paving the way for more efficient, sustainable, and diverse applications of this valuable compound.

Conclusion and Broader Implications

Synthesis of Key Research Findings

Research into Ethyl 2-acetamidoprop-2-enoate and related N-acylated dehydroamino acid esters has yielded several critical findings. The primary significance of this compound lies in its role as a prochiral precursor to valuable chiral α-amino acids. The double bond can be selectively reduced, most notably through asymmetric hydrogenation, to introduce a stereocenter with high enantioselectivity. This transformation is a cornerstone of modern pharmaceutical synthesis, where the chirality of a molecule is often critical to its biological activity.

Key reactions involving this compound and its analogs include:

Asymmetric Hydrogenation : Transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are highly effective in the enantioselective hydrogenation of N-acyl enamides. thieme-connect.comthieme-connect.com This method allows for the synthesis of optically pure N-acetylalanine ethyl ester, a protected form of the amino acid alanine.

Cycloaddition Reactions : The electron-deficient double bond of the enamide system readily participates in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. beilstein-journals.orgnih.gov These reactions are instrumental in constructing complex nitrogen-containing heterocyclic rings, which are prevalent scaffolds in natural products and medicinal compounds.

Conjugate Addition : The enoate system is susceptible to conjugate addition by various nucleophiles. This allows for the introduction of diverse functional groups at the β-position, further expanding the synthetic utility of the molecule for creating unnatural amino acid derivatives. organic-chemistry.org

The stability of the compound has also been a subject of study. For instance, kinetic studies on the closely related methyl ester analog reveal that the ester group is significantly more susceptible to hydrolysis than the acetamido group's C-N bond, providing crucial information for its use in aqueous or mixed-solvent systems. nih.gov

Below is a table summarizing the key reactive properties of this compound based on the established chemistry of its class.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes (e.g., with DuPHOS or JosiPhos ligands) | Chiral N-acetylalanine ethyl ester | Access to enantiomerically pure amino acids. thieme-connect.comresearcher.life |

| Cycloaddition ([4+2]) | Dienes | Substituted cyclic amino acid precursors | Construction of complex heterocyclic systems. nih.gov |

| Conjugate Addition | Organocuprates, thiols, amines | β-substituted amino acid derivatives | Introduction of diverse side chains. organic-chemistry.org |

| Hydrolysis | Aqueous acid or base | N-acetyl dehydroalanine (B155165) | Selective cleavage of the ester group. nih.gov |

Impact on Methodological Advancements in Organic Synthesis

The extensive research on enamides like this compound has been a significant driver of methodological innovation in organic synthesis. The quest for highly enantioselective and efficient syntheses of chiral amines and their derivatives has spurred the development of novel catalytic systems. thieme-connect.com

Catalyst Development : The asymmetric hydrogenation of enamides is a benchmark reaction for testing the efficacy of new chiral ligands and transition-metal catalysts. nih.govacs.org The need for high enantiomeric excess (ee) has led to the creation of a vast library of sophisticated ligands that can finely control the stereochemical outcome of the reaction. This has had a ripple effect, with these catalysts finding applications in the hydrogenation of a wide range of other prochiral olefins.

Atom Economy : Synthetic routes utilizing enamides, such as direct dehydrogenation of amides or hydroamidation of alkynes, are often more atom-economical than classical methods. nih.govresearchgate.net These modern approaches avoid the use of stoichiometric reagents and reduce waste, aligning with the principles of green chemistry. The development of direct, one-step methods for creating the enamide structure itself represents a significant methodological leap forward. nih.gov

Future Trajectories for Research and Development in Enamide Chemistry

The field of enamide chemistry continues to evolve, with several exciting avenues for future research and development.

Sustainable Catalysis : A major future direction is the replacement of precious metal catalysts (like rhodium and iridium) with more abundant and less toxic earth-abundant metals such as iron, cobalt, and nickel. thieme-connect.comelsevier.com While progress has been made, achieving the same levels of enantioselectivity and activity as precious metal catalysts remains a significant challenge. Photoredox catalysis and electrochemistry are also emerging as powerful, sustainable methods for enamide synthesis and functionalization. researchgate.net

Novel Reaction Discovery : The unique electronic properties of enamides will continue to be exploited to discover new transformations. Future research will likely focus on developing novel cycloaddition cascades, C-H functionalization reactions at the vinyl or acyl positions, and multicomponent reactions that can build molecular complexity rapidly. beilstein-journals.orgacs.org The use of enamides in enzyme-catalyzed reactions is another burgeoning area, offering the potential for unparalleled selectivity under mild conditions.

Application in Complex Synthesis : While the role of enamides in synthesizing single amino acids is well-established, their application in the total synthesis of complex natural products and pharmaceuticals is an area of ongoing growth. researchgate.netnih.gov Future work will see the integration of enamide-based methods into more intricate synthetic sequences, enabling access to novel bioactive molecules that are currently difficult to synthesize. The development of robust methods for incorporating dehydroamino acid residues directly into peptides continues to be a significant goal. nih.gov This could lead to new classes of peptide-based drugs with enhanced stability and tailored biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 2-acetamidoprop-2-enoate?

this compound is typically synthesized via condensation reactions between acetamide derivatives and ethyl acrylate, often catalyzed by acidic or basic conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side products like hydrolysis derivatives. Purification is achieved through recrystallization or column chromatography, with characterization via -NMR (δ 1.2–1.4 ppm for ethyl CH), IR (C=O stretch at ~1700 cm), and mass spectrometry .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and thermal displacement parameters. ORTEP-3 can visualize molecular geometry, highlighting bond angles and torsional strain. For ambiguous electron density regions, iterative refinement cycles and validation tools like R and GooF (Goodness-of-Fit) metrics are critical .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

Combine -NMR (to confirm ethyl and enamide protons), -NMR (to identify carbonyl carbons at ~165–175 ppm), and IR spectroscopy (amide I/II bands). High-resolution mass spectrometry (HRMS) confirms molecular weight. Stability studies under varying pH and temperature conditions should employ HPLC to monitor degradation products .

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its physicochemical properties?

Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., N–H···O=C motifs) into discrete patterns (e.g., R(8) rings). These networks affect melting points, solubility, and mechanical stability. Computational tools like CrystalExplorer can quantify interaction energies, while variable-temperature XRD reveals thermal expansion anomalies .

Q. What strategies resolve contradictions in reported reactivity data (e.g., divergent cycloaddition outcomes)?

Systematic variation of reaction conditions (solvent polarity, catalysts, temperature) is key. For example, polar aprotic solvents (DMF, DMSO) may favor [4+2] cycloadditions, while non-polar solvents promote [2+2] pathways. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity, aligning experimental outcomes with frontier molecular orbital (FMO) theory .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery contexts?

Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinity to target proteins (e.g., kinases). Pharmacophore models identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues). ADMET prediction tools (SwissADME, pkCSM) evaluate pharmacokinetic properties, prioritizing derivatives with optimal logP (1–3) and low hepatotoxicity risk .

Q. What experimental designs address low reproducibility in catalytic applications of this compound?

Employ Design of Experiments (DoE) to optimize catalyst loading (e.g., 1–5 mol%), substrate ratios, and reaction time. Statistical tools like ANOVA identify significant variables. Cross-validate results using alternative catalysts (e.g., Pd/C vs. organocatalysts) and replicate under inert atmospheres to exclude moisture/oxygen interference .

Methodological Guidance

- For crystallographic refinement : Use WinGX to integrate SHELX programs, ensuring compatibility with twinned data or high-resolution datasets .

- For data contradictions : Apply Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

- For synthetic optimization : Utilize response surface methodology (RSM) to map parameter interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.